ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate
Description
Properties
IUPAC Name |
ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2/c1-5-18-9(17)10(3,4)16-6-7(2)8(15-16)11(12,13)14/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDIMDUQLJPBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)N1C=C(C(=N1)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate typically involves the reaction of ethyl 2-methylacetoacetate with 4-methyl-3-(trifluoromethyl)-1H-pyrazole in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
Ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate is being investigated for its pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioactivity of compounds, making them suitable candidates for drug development.
Case Study: Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit anticancer properties. Research published in Bioorganic & Medicinal Chemistry suggests that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . this compound may share these properties, warranting further investigation.
Agrochemicals
The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. The trifluoromethyl group is often associated with increased biological activity against pests and weeds.
Case Study: Pesticidal Activity
In agricultural studies, pyrazole derivatives have been tested for their efficacy against specific pests. For example, a study demonstrated that certain pyrazole-based compounds exhibit significant insecticidal activity against common agricultural pests . this compound could be evaluated for similar effects.
Material Science
In material science, the unique properties of this compound could be leveraged for the development of advanced materials. Its chemical structure may allow it to act as a building block for polymers or coatings with specialized properties.
Case Study: Polymer Development
Research on fluorinated compounds indicates that they can enhance the thermal stability and mechanical strength of polymers . Incorporating this compound into polymer matrices could lead to innovative materials with superior performance characteristics.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways. This compound can inhibit or activate specific enzymes, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate with analogous compounds:
Key Findings:
Substituent Effects on Reactivity and Stability The ethyl ester in the target compound confers higher lipophilicity compared to the methyl ester in the chlorinated analog (CAS 1005678-40-9) . This property may enhance membrane permeability in biological systems. The absence of chlorine at the 4-position (vs.
Synthetic Accessibility
- The chlorinated analog (CAS 1005678-40-9) is synthesized via nucleophilic substitution, whereas the target compound requires alkylation of pre-formed pyrazole intermediates (). The latter’s discontinuation () may reflect scalability issues or regulatory constraints.
Purity and Commercial Viability The tert-butyl carboxylate analog (CAS 1795503-02-4) achieves 95% purity (), suggesting robust synthetic protocols.
Biological Activity
Ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate is a synthetic organic compound belonging to the class of pyrazole derivatives. Its unique chemical structure, particularly the trifluoromethyl group, has garnered interest for its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structure Overview
The compound can be represented by the following structural formula:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 272.25 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Purity | >95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity and selectivity towards these targets, modulating various biochemical pathways.
Key Mechanisms
- Enzyme Inhibition : The compound has shown potential in inhibiting metalloproteinases, which are implicated in cancer progression and tissue remodeling. Studies indicate that modifications in the structure can significantly affect inhibitory potency against different isoforms of these enzymes .
- Anti-inflammatory Activity : Research has indicated that pyrazole derivatives exhibit anti-inflammatory properties through the modulation of inflammatory pathways, potentially making this compound a candidate for therapeutic applications in inflammatory diseases .
- Antimicrobial Properties : Initial studies suggest that this compound may possess antimicrobial activity, although detailed studies are required to confirm this effect and elucidate the underlying mechanisms .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring can lead to significant changes in potency and selectivity.
Comparative Analysis
| Compound Name | IC50 (μM) against Target Enzyme |
|---|---|
| This compound | Not yet determined |
| Other Pyrazole Derivatives (e.g., Ethyl 2-methyl-2-[4-trifluoromethyl]propanoate) | Varies widely |
This table illustrates that while this compound shows promise, further optimization is necessary to enhance its efficacy against specific targets.
Study on Anti-Cancer Properties
A recent study explored the efficacy of various pyrazole derivatives, including this compound, against lung cancer cell lines. The results indicated that certain modifications could enhance anti-cancer activity by targeting specific enzymes involved in tumor progression .
Investigation into Inflammatory Pathways
Another study focused on the anti-inflammatory potential of pyrazole derivatives. This compound was evaluated for its ability to inhibit pro-inflammatory cytokines in vitro, showing promising results that warrant further investigation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 2-methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via cyclocondensation of hydrazines with diketones or β-keto esters. For example, refluxing a β-keto ester derivative (e.g., 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione) with phenyl hydrazine in ethanol/acetic acid yields pyrazole derivatives . Optimization involves adjusting molar ratios, solvent systems (e.g., ethanol/acetic acid vs. DMF), and reaction duration. Statistical experimental design (e.g., factorial design) can minimize trial-and-error approaches by identifying critical parameters (temperature, catalyst loading) .
Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?
- Methodology :
- X-ray crystallography : Resolve dihedral angles between pyrazole and substituent rings to confirm regiochemistry (e.g., dihedral angles of 16.83°–51.68° observed in similar pyrazoles) .
- NMR/LC-MS : Use -NMR to verify proton environments (e.g., trifluoromethyl groups at δ 3.5–4.5 ppm) and LC-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 292.1) .
- Chromatography : Silica gel column chromatography (hexane/ethyl acetate) or HPLC (C18 column, acetonitrile/water) for purity assessment .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?
- Methodology :
- Solubility : Test in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane); trifluoromethyl groups enhance lipid solubility .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products (e.g., ester hydrolysis) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searching) predict reactivity or regioselectivity in derivatives of this compound?
- Methodology :
- Quantum chemical calculations : Use Gaussian or ORCA to model transition states and activation energies for cyclocondensation reactions. Compare with experimental yields to validate predictions .
- Docking studies : Screen derivatives for biological target interactions (e.g., COX-2 inhibition) using AutoDock Vina, leveraging crystal structure data from similar pyrazoles .
Q. What experimental strategies resolve contradictions in biological activity data (e.g., inconsistent IC50 values) across studies?
- Methodology :
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell line, incubation time) to exclude batch variability .
- Metabolite profiling : Use LC-HRMS to identify active metabolites or degradation products that may influence bioactivity .
Q. How can Design of Experiments (DoE) optimize reaction conditions for scaled-up synthesis while minimizing impurities?
- Methodology :
- Response Surface Methodology (RSM) : Vary factors (temperature, catalyst concentration) in a central composite design to model yield and impurity levels. For example, a 3-level factorial design reduced reaction time by 30% in similar trifluoromethylpyrazole syntheses .
- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progression and intermediate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
